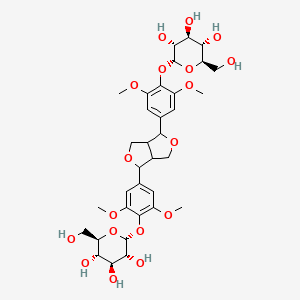

![molecular formula C11H12ClN3O2 B1429404 2-Chloro-7H-pyrrolo[2,3-d]pyrimidine-7-carboxylic acid 1,1-dimethylethyl ester CAS No. 1393648-54-8](/img/structure/B1429404.png)

2-Chloro-7H-pyrrolo[2,3-d]pyrimidine-7-carboxylic acid 1,1-dimethylethyl ester

Übersicht

Beschreibung

The compound “2-Chloro-7H-pyrrolo[2,3-d]pyrimidine-7-carboxylic acid 1,1-dimethylethyl ester” is a pyrrolo-pyrimidine compound . Pyrrolo[2,3-d]pyrimidines are known to have pronounced cytotoxic activity .

Synthesis Analysis

The synthesis of a series of 4-alkylamino-7-methyl analogs of tubercidin from 4-chloro-7-methyl-7H-pyrrolo[2,3-d]pyrimidine has been described . An ecofriendly synthesis of Ribociclib intermediate using regioselective hydrodechlorination and DMAP catalyzed ester hydrolysis has also been reported .Molecular Structure Analysis

The molecular structure of similar compounds has been analyzed using 1H NMR and 13C NMR . The disappearance of methyl peak signal of ester peaks at δ 3.9 as singlet, and appearance of the acid proton signal at δ 13.6 were observed .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of these compounds include methylation of 4-chloro-7H-pyrrolo-[2,3-d]pyrimidine with methyl iodide and reaction of this 7-methyl product with the appropriate amine in a Parr bomb at elevated temperatures .Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds have been analyzed using various techniques such as IR spectroscopy, 1H NMR, and 13C NMR . For example, the IR spectra recorded showed peaks at 3137 (NH), 1676 (C=O), 1609 (C=N) .Wissenschaftliche Forschungsanwendungen

Here is a comprehensive analysis of the scientific research applications of “tert-butyl 2-chloro-7H-pyrrolo[2,3-d]pyrimidine-7-carboxylate”, focusing on unique applications:

Kinase Inhibition for Cancer Therapy

This compound serves as a scaffold for developing potent kinase inhibitors. Kinase inhibitors are promising candidates for cancer therapy due to their ability to interfere with the signaling pathways that cancer cells use for growth and survival .

Anti-inflammatory Applications

Derivatives of pyrrolo[2,3-d]pyrimidine have shown potential in treating inflammatory skin disorders like atopic dermatitis. They work by inhibiting specific enzymes involved in the inflammatory process .

Antiproliferative Effects on Breast Cancer Cells

The combination of active fragments of this compound with CDK4/6 inhibitors can improve selectivity and antiproliferative effects on breast cancer cells, potentially leading to more effective breast cancer treatments .

Design and Synthesis of Anticancer Agents

The design and synthesis of new derivatives containing chlorine atoms can lead to robust approaches for preparing anticancer agents. These agents can target specific cancer cell lines with high efficacy .

Development of Anticancer Therapies

Incorporating halogenated-Pyrrolo[2,3-d]pyrimidin tyrosine kinase inhibitors into anticancer therapies can be significant. It introduces novel compounds with prospects for future clinical optimization .

Chemical Synthesis and Drug Development

This compound is used in chemical synthesis as a starting material or intermediate in the development of various drugs. Its unique structure allows for the creation of diverse derivatives with potential therapeutic applications .

Zukünftige Richtungen

The future directions in the research of pyrrolo[2,3-d]pyrimidine compounds seem to be focused on the synthesis of new derivatives with different substituents using solvent-free microwave irradiation conditions . Additionally, ecofriendly methods for the synthesis of Ribociclib precursor have been explored .

Eigenschaften

IUPAC Name |

tert-butyl 2-chloropyrrolo[2,3-d]pyrimidine-7-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12ClN3O2/c1-11(2,3)17-10(16)15-5-4-7-6-13-9(12)14-8(7)15/h4-6H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MQYAJRKBAUVWGV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1C=CC2=CN=C(N=C21)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12ClN3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

253.68 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Chloro-7H-pyrrolo[2,3-d]pyrimidine-7-carboxylic acid 1,1-dimethylethyl ester | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-Chlorodibenzo[b,f]oxepine](/img/structure/B1429322.png)

![(NZ)-N-[3-[(2-chloro-1,3-thiazol-5-yl)methyl]-5-(trideuteriomethyl)-1,3,5-oxadiazinan-4-ylidene]nitramide](/img/structure/B1429331.png)

![[2-(5-Chloro-1-methyl-1H-benzimidazol-2-yl)ethyl]amine dihydrochloride](/img/structure/B1429339.png)